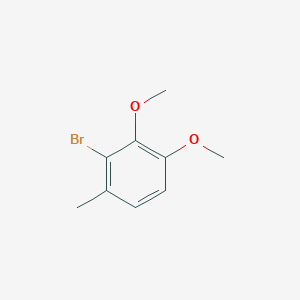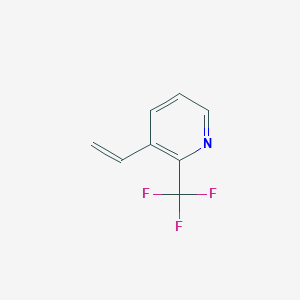![molecular formula C21H21F3N2O2 B12961568 Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spiroindolines. These compounds are characterized by their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and drug design. The spirocyclic framework provides rigidity and the ability to interact with biological targets in a specific manner, making them attractive candidates for therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step processes. One common method includes the condensation of isatin derivatives with amines, followed by cyclization reactions to form the spirocyclic core. For instance, a three-component condensation reaction involving isatin, 5-aminopyrazole, and 1,3-dicarbonyl compounds can be used to produce spirooxindole scaffolds .
Industrial Production Methods
Industrial production methods for spiroindoline compounds often utilize continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can significantly reduce reaction times. Ultrasonic irradiation and environmentally benign solvents are also employed to improve the sustainability of the synthesis process .
化学反应分析
Types of Reactions
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: N-bromosuccinimide (NBS), halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, into the molecule.
科学研究应用
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential in drug design, particularly for targeting specific proteins and enzymes.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
作用机制
The mechanism of action of Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as proteins and enzymes. The spirocyclic structure allows for precise binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .
相似化合物的比较
Similar Compounds
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: Affect muscarinic serotonin receptors.
Uniqueness
Benzyl 4-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug design, as it can potentially improve the pharmacokinetic properties of therapeutic agents.
属性
分子式 |
C21H21F3N2O2 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
benzyl 4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-4-8-17-18(16)20(14-25-17)9-11-26(12-10-20)19(27)28-13-15-5-2-1-3-6-15/h1-8,25H,9-14H2 |
InChI 键 |
IPMSAVMLVMXTKA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC12CNC3=CC=CC(=C23)C(F)(F)F)C(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



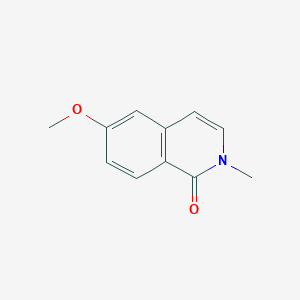

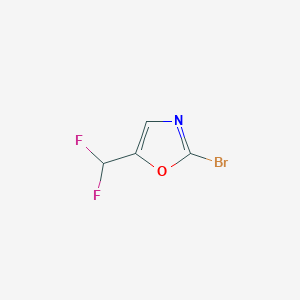
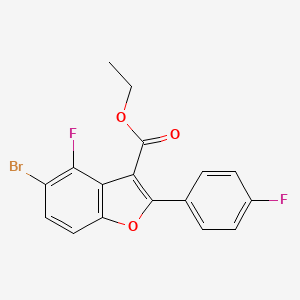
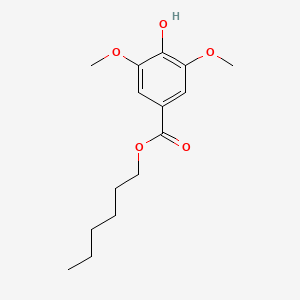

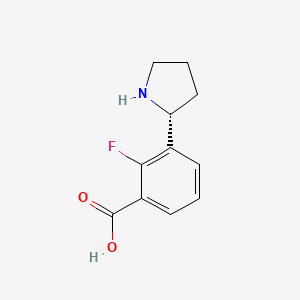
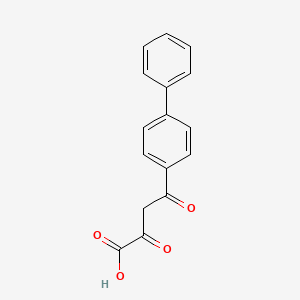
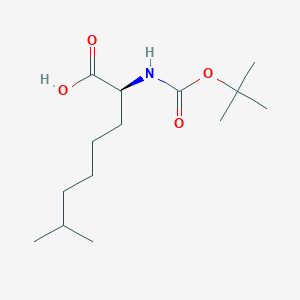
![Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961578.png)

